molecular formula C12H17ClO B7990735 1-(4-Chloro-3-ethylphenyl)-1-butanol

1-(4-Chloro-3-ethylphenyl)-1-butanol

Cat. No.: B7990735
M. Wt: 212.71 g/mol
InChI Key: COJLQJRXUQATHN-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethylphenyl)-1-butanol is a chemical compound belonging to the class of phenyl alcohols. It features a phenyl ring substituted with a chlorine atom at the 4-position and an ethyl group at the 3-position, along with a butanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-ethylphenyl)-1-butanol can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Alkylation: This method involves the reaction of 4-chloro-3-ethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, ethylmagnesium bromide, can be reacted with 4-chloro-3-ethylbenzene carboxaldehyde to form the corresponding alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

1-(4-Chloro-3-ethylphenyl)-1-butanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride, sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a catalyst.

  • Substitution: Sodium hydroxide, ammonia, and halide ions.

Major Products Formed:

  • Oxidation: 1-(4-Chloro-3-ethylphenyl)-1-butanone, 1-(4-Chloro-3-ethylphenyl)butanoic acid.

  • Reduction: 1-(4-Chloro-3-ethylphenyl)butane.

  • Substitution: 1-(4-Hydroxy-3-ethylphenyl)-1-butanol, 1-(4-Amino-3-ethylphenyl)-1-butanol.

Scientific Research Applications

1-(4-Chloro-3-ethylphenyl)-1-butanol has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

  • Medicine: It may be utilized in the development of new drugs and therapeutic agents due to its potential biological activity.

  • Industry: The compound finds use in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-ethylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

1-(4-Chloro-3-ethylphenyl)-1-butanol is similar to other phenyl alcohols and chlorinated aromatic compounds. Some similar compounds include:

  • 1-(4-Chlorophenyl)-1-butanol: Lacks the ethyl group at the 3-position.

  • 1-(3-Ethylphenyl)-1-butanol: Lacks the chlorine atom at the 4-position.

  • 1-(4-Chloro-3-methylphenyl)-1-butanol: Has a methyl group instead of an ethyl group at the 3-position.

Uniqueness: this compound is unique due to its specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of chlorine and ethyl groups provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-ethylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-3-5-12(14)10-6-7-11(13)9(4-2)8-10/h6-8,12,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJLQJRXUQATHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Cl)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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